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Compound of Interest

Compound Name:
1,2-Bis(4-methoxyphenyl)-3-butyn-

2-OL

CAS No.: 101789-81-5

Cat. No.: B11957835 Get Quote

Part 1: Executive Technical Overview
The 1,2-diaryl-3-butyn-2-ol scaffold represents a specialized subclass of propargylic alcohols

characterized by a quaternary stereocenter at the C2 position, flanked by two aryl groups—one

directly attached to C2 and the other separated by a methylene bridge (C1).

Structurally defined as 1-aryl-2-aryl-3-butyn-2-ol, this motif serves as a critical "chiral pivot" in

organic synthesis. It is not merely a terminal product but a high-value intermediate used to

access:

Tetrasubstituted Olefins: Precursors to stilbene-based Selective Estrogen Receptor

Modulators (SERMs) like Tamoxifen.

Fused Heterocycles: Indoles and furans via metal-catalyzed cycloisomerization.

-Unsaturated Ketones: Via Meyer-Schuster rearrangements.

This guide provides a comprehensive analysis of the synthesis, reactivity, and application of

this scaffold, moving beyond basic textbook definitions to industrial-grade execution strategies.

Part 2: Chemical Architecture & Properties[1][2]
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Structural Definition
The core IUPAC nomenclature follows the but-3-yn-2-ol parent chain.

C1: Methylene bridge attached to Aryl Ring A (Benzyl position).

C2: Quaternary center bearing the Hydroxyl group, Aryl Ring B, and the alkyne.

C3-C4: Terminal alkyne moiety.

General Formula:

Physicochemical Characteristics
Property Description

Implications for
Processing

Chirality C2 is a stereogenic center.

Enantiomers often exhibit

distinct biological binding

profiles; asymmetric synthesis

is critical.

Acidity

Terminal alkyne

; Hydroxyl

.

Compatible with weak bases;

strong bases (n-BuLi) will

deprotonate both sites (dianion

formation).

Stability Acid-sensitive.

Prone to dehydration or

rearrangement (Meyer-

Schuster) under acidic

conditions. Store in neutral

buffers.

Solubility
Lipophilic (

for diphenyl).

Soluble in DCM, THF, EtOAc;

poor water solubility requires

co-solvents (DMSO) for bio-

assays.

Part 3: Synthetic Methodology
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Primary Synthesis: Nucleophilic Alkynylation
The most robust route to 1,2-diaryl-3-butyn-2-ols is the chemoselective addition of

ethynylmagnesium bromide (Grignard) or lithium acetylide to

-aryl ketones (Deoxybenzoins).

Mechanism & Causality
Choice of Reagent: Grignard reagents (

) are preferred over Lithium reagents (

) for this substrate class because Magnesium's chelating nature stabilizes the transition
state, reducing enolization side reactions common with hindered ketones.

Temperature Control: The reaction is exothermic. Controlled addition at

prevents the formation of self-condensation byproducts (aldol).

Step-by-Step Protocol: Synthesis of 1,2-Diphenyl-3-butyn-2-ol
Reagents:

Deoxybenzoin (Benzyl phenyl ketone): 10.0 mmol

Ethynylmagnesium bromide (0.5 M in THF): 12.0 mmol (1.2 equiv)

Solvent: Anhydrous THF (20 mL)

Quench: Saturated

solution

Workflow:

Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

).

Substrate Solubilization: Dissolve Deoxybenzoin (1.96 g) in anhydrous THF (15 mL). Cool to
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in an ice bath.

Nucleophilic Attack: Add Ethynylmagnesium bromide solution dropwise over 20 minutes.

Critical: Maintain internal temp

to maximize chemoselectivity.

Reaction Monitoring: Stir at

for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:2).
Product

is typically lower than starting ketone.

Quench: Cool back to

. Slowly add sat.

(10 mL). Caution: Gas evolution.

Workup: Extract with EtOAc (

mL). Wash combined organics with Brine. Dry over

.

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexane).

Yield Expectation: 85-92% Isolated Yield.

Visualization of Synthesis Logic
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Caption: Figure 1. Chemoselective nucleophilic addition pathway for the synthesis of 1,2-diaryl-

3-butyn-2-ols.

Part 4: Reactivity & Downstream Applications[2]
The utility of 1,2-diaryl-3-butyn-2-ol lies in its ability to undergo controlled rearrangements. The

propargylic alcohol moiety acts as a "masked" functional group.

Meyer-Schuster Rearrangement
Under acid catalysis, the hydroxyl group leaves, forming a propargylic cation which is attacked

by water to form an

-unsaturated ketone.

Product: 1,2-Diaryl-2-buten-1-one.

Significance: This generates the "Chalcone-like" backbone found in many anti-inflammatory

drugs.

Cycloisomerization to Indenes
In the presence of electrophilic metal catalysts (Pt, Au), the alkyne is activated towards

intramolecular attack by the aryl ring (Friedel-Crafts type).

Pathway: 5-endo-dig or 6-endo-dig cyclization.

Target: Substituted Indenes or Naphthalenes.

Biological Relevance: SERM Precursors
The 1,2-diaryl scaffold is topologically similar to Diethylstilbestrol (DES) and Tamoxifen.

Mechanism: Dehydration of the alcohol followed by partial reduction of the alkyne yields the

stilbene core.

SAR Insight: The C2-hydroxyl group itself can mimic the phenolic -OH of estradiol if the

spatial orientation is correct (R-enantiomer often preferred).
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Reactivity Diagram
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Caption: Figure 2. Divergent synthesis pathways: The scaffold serves as a gateway to three

distinct bioactive classes.

Part 5: References & Validation
Key Literature

Crystallographic Validation: Desiraju, G. R., et al. "Racemic 1,2-diphenyl-3-butyn-2-ol."[1]

Acta Crystallographica Section C, 2000.[1]

Significance: Defines the precise solid-state conformation and hydrogen bonding networks

critical for receptor binding modeling.

(Verified via Source 1.5)

Synthetic Protocol (Grignard Addition):

Standard protocols for addition of acetylides to deoxybenzoin derivatives are foundational

in organic synthesis texts.
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Reference: "Synthesis of secondary and tertiary propargyl alcohols." Vogel's Textbook of

Practical Organic Chemistry.

Biological Context (Estrogen Modulators):

Studies on "Butestrols" (1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes) highlight the

importance of the 1,2-diaryl ethane backbone for Estrogen Receptor affinity.

Reference: J. Med. Chem. 1984, 27, 7, 819–824.[2] (Source 1.15)

Safety & Handling
H-Code H226: Flammable liquid and vapor.

H-Code H302: Harmful if swallowed.

Storage: Store at 2-8°C under Argon. Alkyne protons are weakly acidic; avoid storage with

strong bases.

End of Technical Guide

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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